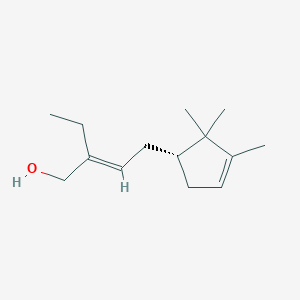
Levosandol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levosandol, chemically known as (E)-2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, is an organic compound with the molecular formula C14H24O. It is primarily used in the fragrance industry due to its pleasant scent. The compound is derived from Levosandal through a reduction process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levosandol is synthesized through the Meerwein-Ponndorf-Verley (MPV) reduction of Levosandal. The process involves the cross-aldol condensation between campholenic aldehyde and butanal using bifunctional heterogeneous catalysts in the presence of controlled amounts of an aliphatic alcohol. This is followed by the MPV reduction using an acid-base bifunctional heterogeneous catalyst .
Industrial Production Methods: The industrial production of this compound involves a cascade process that combines the cross-aldol condensation and the MPV reduction. This method ensures a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Levosandol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form Levosandal.
Reduction: The primary method of synthesizing this compound from Levosandal is through the MPV reduction.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The MPV reduction uses secondary alcohols and acid-base bifunctional heterogeneous catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Levosandal.
Reduction: this compound.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed
Applications De Recherche Scientifique
Levosandol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although it is not widely used in clinical settings.
Industry: Primarily used in the fragrance industry due to its pleasant scent. .
Mécanisme D'action
The mechanism of action of Levosandol is primarily related to its chemical structure and functional groups. The hydroxyl group in this compound allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways and molecular targets, although specific pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Levosandol is unique due to its specific structure and properties. Similar compounds include:
Levosandal: The aldehyde precursor of this compound.
Campholenic aldehyde: Used in the synthesis of this compound.
Butanal: Another precursor used in the synthesis of this compound.
Compared to these compounds, this compound has a distinct hydroxyl group that imparts different chemical and physical properties, making it valuable in specific applications .
Propriétés
Numéro CAS |
164203-46-7 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(E)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+/t13-/m1/s1 |
Clé InChI |
KHQDWCKZXLWDNM-BWODNOAJSA-N |
SMILES isomérique |
CC/C(=C\C[C@H]1CC=C(C1(C)C)C)/CO |
SMILES canonique |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


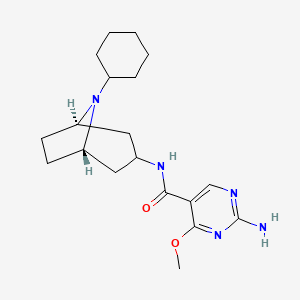
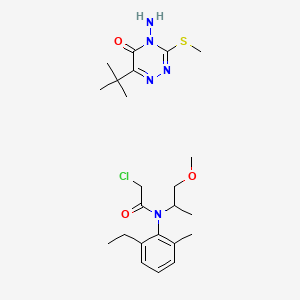
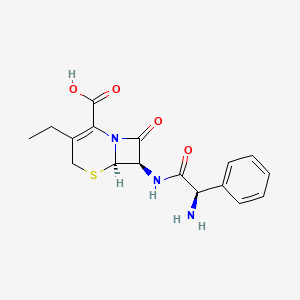
![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)
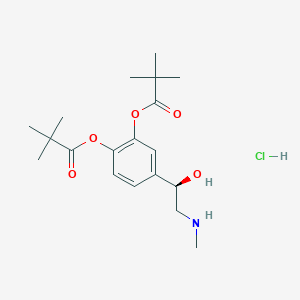
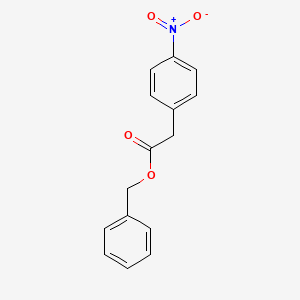
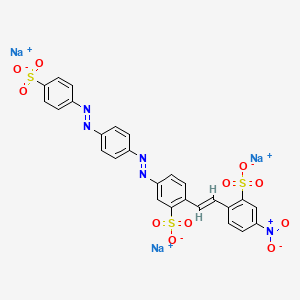
![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
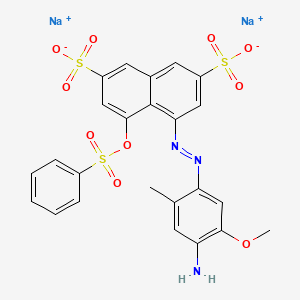
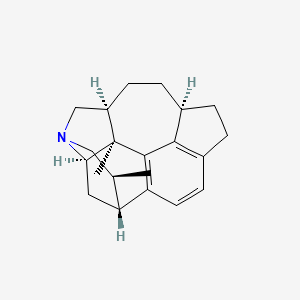
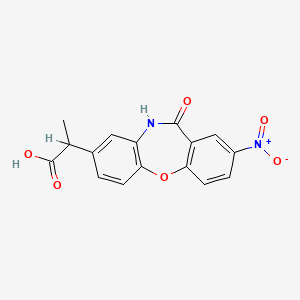
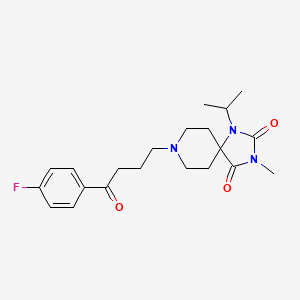
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

